REACTION_CXSMILES
|
[C:1]([C:3]([CH3:10])([CH2:7][CH2:8][CH3:9])[C:4]([OH:6])=[O:5])#[N:2].P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22](O)[CH3:23]>>[C:1]([C:3]([CH3:10])([CH2:7][CH2:8][CH3:9])[C:4]([O:6][CH2:22][CH3:23])=[O:5])#[N:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)O)(CCC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
To the mixture under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction for 3 hours at 80° C.
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant ether solution was dried on anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
followed by distilling-off of the solvent and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |